molecular formula C10H19NO B1488290 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol CAS No. 1600441-20-0

1-[(Cyclopentylamino)methyl]cyclobutan-1-ol

Cat. No.: B1488290
CAS No.: 1600441-20-0
M. Wt: 169.26 g/mol
InChI Key: SOADJMIFMLHEFL-UHFFFAOYSA-N
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Description

1-[(Cyclopentylamino)methyl]cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol core substituted with a cyclopentylamine-linked methyl group. Such compounds are of interest in medicinal chemistry and materials science due to their stereoelectronic profiles and versatility in synthetic applications .

Properties

IUPAC Name

1-[(cyclopentylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10(6-3-7-10)8-11-9-4-1-2-5-9/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOADJMIFMLHEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Cyclopentylamino)methyl]cyclobutan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutane ring substituted with a cyclopentylamino group and a hydroxyl group. This unique combination of functional groups is believed to influence its biological activity.

The compound is thought to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways associated with various diseases, including cancer .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in cellular processes. For example, it may inhibit poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. This inhibition can lead to increased DNA damage and cell death in certain cancer cell lines .

Receptor Binding

The compound may also bind to various receptors, modulating their activity. This interaction can influence signaling pathways related to cell proliferation, differentiation, and apoptosis. The potential for receptor modulation suggests therapeutic applications in treating conditions characterized by dysregulated cell growth .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound led to enhanced apoptosis in breast cancer cells through the activation of caspase pathways.
  • Animal Models : In vivo experiments showed that administration of the compound at varying dosages affected tumor growth rates in murine models, indicating its potential as an anticancer agent .
  • Biochemical Pathways : Investigations into metabolic pathways revealed that the compound is primarily metabolized in the liver, where it undergoes enzymatic reactions to form active metabolites .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMechanism of ActionBiological Activity
CyclobutanolSimple alcoholLimited biological activity
CyclopentylamineAmino group interactionsModerate receptor binding
1-(4-Acetylpiperazin-1-yl)-2-aminopropan-1-onePARP inhibitionSignificant anticancer effects

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-fluorophenyl derivative () exhibits enhanced electrophilicity due to the fluorine atom, which may influence reactivity in cross-coupling or nucleophilic substitution reactions .
  • Ring Strain : Cyclopropyl-substituted analogs () leverage ring strain to drive reactivity, useful in ring-opening polymerizations or strained intermediate synthesis .

Preparation Methods

Synthesis of the Cyclobutanol Core

The cyclobutanol ring system is typically prepared by nucleophilic addition of organometallic reagents to cyclobutanone, a common and commercially available precursor.

Typical Procedure:

  • Starting Material: Cyclobutanone
  • Reagent: Methylmagnesium bromide (MeMgBr) or other suitable Grignard reagents
  • Solvent: Diethyl ether
  • Conditions: Dropwise addition of 3M MeMgBr to a solution of cyclobutanone in diethyl ether at 0°C, followed by stirring at 0°C for 3 hours
  • Workup: Quenching with cooled aqueous HCl, extraction with ether, drying over sodium sulfate, filtration, and concentration
  • Yield: ~99% of 1-methylcyclobutanol as a colorless oil

This method is well-documented for synthesizing 1-substituted cyclobutanols with high yield and purity.

Parameter Details
Starting Material Cyclobutanone (5 g, 71.3 mmol)
Reagent 3M MeMgBr in diethyl ether (47.6 mL, 143 mmol)
Solvent Diethyl ether (400 mL)
Temperature 0°C
Reaction Time 3 hours
Yield 99%
Product 1-Methylcyclobutanol

Introduction of the Cyclopentylamino Group

The key step to obtain 1-[(Cyclopentylamino)methyl]cyclobutan-1-ol involves the attachment of the cyclopentylamino substituent via a methylene linker to the cyclobutanol core. This is generally achieved through reductive amination or nucleophilic substitution reactions.

Reductive Amination Approach:

  • Starting Materials: Cyclobutanone derivative and cyclopentylamine or its hydrochloride salt
  • Reagents: Sodium cyanoborohydride (NaBH3CN) as a mild reducing agent, sodium acetate as a buffer
  • Solvent: Methanol
  • Conditions: Stirring at room temperature (25°C) for 16 hours in the presence of molecular sieves to remove water and drive the equilibrium towards imine formation
  • Workup: Quenching with saturated sodium bicarbonate solution, extraction with ethyl acetate, drying over magnesium sulfate, filtration, and concentration
  • Yield: Approximately 79% of the cyclopentylamino-substituted product as a clear oil

This method is efficient for forming secondary amines linked to cyclobutanol rings and is supported by experimental data from similar cyclobutylamine syntheses.

Parameter Details
Starting Materials Cyclobutanone derivative + Cyclopentylamine hydrochloride (1.64 mmol each)
Reducing Agent Sodium cyanoborohydride (3.28 mmol)
Buffer Sodium acetate (3.28 mmol)
Solvent Methanol (8 mL)
Additives 4A molecular sieves (0.20 g)
Temperature 25°C
Reaction Time 16 hours
Yield 79%
Product 2-(Cyclopentylamino)methyl-cyclobutanol derivative

Alternative Coupling Methods

Other coupling methods reported involve the use of peptide coupling reagents to form amide or carbamate linkages when protecting groups or more complex intermediates are involved.

  • Reagents: Benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBOP), N-ethyl-N,N-diisopropylamine
  • Solvent: N,N-Dimethylformamide (DMF)
  • Conditions: Stirring at 0–20°C overnight
  • Workup: Extraction with ethyl acetate, washing with aqueous bicarbonate, potassium bisulfate, brine, drying over sodium sulfate, filtration, and purification by silica gel chromatography
  • Yield: Variable, typically high yields reported for related amide bond formations

This approach is useful when the cyclopentylamino group is introduced as part of a larger molecule or when protecting group strategies are necessary.

Mechanistic and Synthetic Considerations

  • The nucleophilic addition of Grignard reagents to cyclobutanone proceeds via the formation of a tetrahedral alkoxide intermediate, which upon protonation yields the cyclobutanol.
  • Reductive amination involves the formation of an imine intermediate between the cyclobutanone and cyclopentylamine, which is subsequently reduced by sodium cyanoborohydride to the corresponding amine.
  • Use of molecular sieves is critical to remove water and drive the imine formation equilibrium forward.
  • Mild reducing agents like sodium cyanoborohydride are preferred to avoid over-reduction or side reactions.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Yield (%) Notes
Cyclobutanol core synthesis Grignard addition to cyclobutanone MeMgBr in diethyl ether, 0°C, 3 h 99 High yield, straightforward
Cyclopentylamino introduction Reductive amination Cyclopentylamine hydrochloride, NaBH3CN, MeOH, 25°C, 16 h 79 Efficient, mild conditions
Alternative coupling Peptide coupling reagents PyBOP, DIPEA, DMF, 0–20°C, overnight High Used for protected intermediates

Research Findings and Literature Support

  • The Grignard addition to cyclobutanone is a well-established method for preparing cyclobutanols with excellent yields and reproducibility.
  • Reductive amination using sodium cyanoborohydride in methanol with molecular sieves is a standard procedure for introducing amine substituents on ketones and aldehydes, providing good selectivity and yields.
  • Peptide coupling reagents like PyBOP facilitate the formation of amide bonds in complex molecules, which can be adapted for functionalizing cyclobutanol derivatives when protection strategies are necessary.
  • No direct synthesis of this compound was found in patents or literature, but the combination of these established methods provides a reliable synthetic route.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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